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molecular formula C11H18O3 B8348890 4-(Tetrahydropyran-4-ylidene)butanoic acid ethyl ester

4-(Tetrahydropyran-4-ylidene)butanoic acid ethyl ester

Cat. No. B8348890
M. Wt: 198.26 g/mol
InChI Key: PXDGLRMUIXYIND-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

A solution of 11.2 g (24.5 mmol) of [3-(ethoxycarbonyl)propyl]triphenylphosphonium bromide in dimethylformamide (19 mL) was dropped into a cooled (10° C.) suspension of 1.13 g (28.2 mmol) of a 60% sodium hydride in dimethylformamide (2 mL) under an atmosphere of argon, and stirred for 40 minutes. Into this, 2.5 g (24.5 mmol) of tetrahydropyran-4-one was dropped. After dropping, stirring was continued for 1 hour at 10° C. and for 14 hours at room temperature. After the reaction was completed, the reaction mixture was poured into ice water and extracted with ether. The organic layer was washed with water (three times) and saturated brine successively, then dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent: hexane:etyl acetate) to obtain 320 mg (yield 6.6%) of 4-(tetrahydropyran-4-ylidene)butanoic acid ethyl ester (IX-127) as colorless liquid. Its physical properties are shown below.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([O:4][C:5]([CH2:7][CH2:8][CH2:9][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:6])[CH3:3].[H-].[Na+].[O:31]1[CH2:36][CH2:35][C:34](=O)[CH2:33][CH2:32]1>CN(C)C=O>[CH2:2]([O:4][C:5](=[O:6])[CH2:7][CH2:8][CH:9]=[C:34]1[CH2:35][CH2:36][O:31][CH2:32][CH2:33]1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
[Br-].C(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
O1CCC(CC1)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 hour at 10° C. and for 14 hours at room temperature
Duration
14 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with water (three times) and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by medium pressure liquid column chromatography on silica gel (developing solvent: hexane:etyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(CCC=C1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 6.6%
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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